Product packaging for 5-pyridin-3-ylthiophene-2-carboxylic Acid(Cat. No.:CAS No. 278803-20-6)

5-pyridin-3-ylthiophene-2-carboxylic Acid

Cat. No.: B1309446
CAS No.: 278803-20-6
M. Wt: 205.23 g/mol
InChI Key: HENDYXUZFUWIMG-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and Pyridine (B92270) Heterocycles in Medicinal Chemistry Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are mainstays in drug discovery. Among them, thiophene and pyridine rings are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds. nih.gov

The thiophene ring, a five-membered heterocycle containing a sulfur atom, is noted for its electron-rich nature and its ability to act as a bioisostere of a phenyl ring, meaning it can often substitute for a benzene (B151609) ring in a drug molecule without losing biological activity. nih.gov This property allows for modulation of a compound's physicochemical properties, such as solubility and metabolism. The sulfur atom can participate in hydrogen bonding and other interactions with biological targets, enhancing binding affinity. nih.gov Thiophene derivatives have demonstrated a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. researchgate.netunimib.itmdpi.com

Pyridine, a six-membered nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for solubility and interaction with target proteins. mdpi.com Pyridine derivatives are found in numerous approved drugs and are investigated for a wide spectrum of therapeutic uses, including as anticancer and anti-inflammatory agents. mdpi.commdpi.com The combination of a thiophene and a pyridine ring into a single molecule, as seen in 5-pyridin-3-ylthiophene-2-carboxylic acid, creates a hybrid scaffold with a unique three-dimensional structure and electronic properties, offering the potential for novel interactions with biological targets. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing Thiophene or Pyridine Moieties This table is for illustrative purposes and is not exhaustive.

Drug Name Heterocycle Therapeutic Class
Clopidogrel Thiophene Antiplatelet
Olanzapine Thiophene Antipsychotic
Tiotropium Thiophene Bronchodilator
Isoniazid Pyridine Antitubercular
Piroxicam Pyridine Anti-inflammatory (NSAID)
Amlodipine Pyridine Antihypertensive

Overview of Carboxylic Acid Functional Groups in Bioactive Molecules

The carboxylic acid group (-COOH) is one of the most common functional groups found in pharmaceuticals. researchgate.net Its prevalence is due to its unique physicochemical properties that are highly advantageous in drug design. At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge can form strong ionic interactions and hydrogen bonds with positively charged residues, such as arginine or lysine, in the active site of an enzyme or receptor. nih.gov

This ability to form strong interactions often makes the carboxylic acid group a key component of a molecule's "pharmacophore"—the essential arrangement of functional groups responsible for its biological activity. nih.gov Furthermore, the ionized nature of the carboxylate group significantly enhances the water solubility of a drug molecule, which is a critical factor for its absorption and distribution in the body. researchgate.net However, the presence of a carboxylic acid can also present challenges, such as rapid metabolism and limited ability to cross cell membranes, which medicinal chemists often seek to balance through molecular design. nih.gov In many metalloenzyme inhibitors, the carboxylic acid group serves as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the enzyme's active site to block its function. nih.gov

Historical Context of Aggrecanase Inhibitor Research

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. nih.gov A pivotal moment in OA research occurred in 1999 with the identification of two key enzymes responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix. These enzymes, named aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5), belong to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of zinc-dependent proteases. nih.gov

This discovery established the aggrecanases as prime therapeutic targets for developing disease-modifying osteoarthritis drugs (DMOADs). The initial strategy for designing inhibitors was heavily influenced by previous work on other metalloproteinases, such as matrix metalloproteinases (MMPs). The first generation of inhibitors were broad-spectrum compounds that targeted the active site of the enzymes by chelating (binding) the catalytic zinc ion. nih.gov

Early zinc-binding groups included hydroxamates, which showed high potency but often suffered from a lack of selectivity, leading to off-target effects. nih.gov Subsequently, researchers explored other zinc-binding groups, including carboxylates. Carboxylate-based inhibitors generally show lower affinity for the zinc ion compared to hydroxamates, which can provide an opportunity to achieve greater selectivity by optimizing other interactions between the inhibitor and the enzyme. nih.gov This historical focus on zinc-chelating moieties, including carboxylates, provides a rationale for investigating compounds like this compound, which contains a potential zinc-binding group, as potential aggrecanase inhibitors.

Table 2: Timeline of Key Events in Aggrecanase Inhibitor Research

Year Event Significance
1991 Aggrecan cleavage at the Glu³⁷³–Ala³⁷⁴ bond is identified in response to IL-1, suggesting a novel enzymatic activity dubbed "aggrecanase". Differentiated aggrecan degradation from the known activity of MMPs.
1999 Aggrecanase-1 (ADAMTS-4) and Aggrecanase-2 (ADAMTS-5) are cloned and identified. nih.gov Provided specific molecular targets for drug development in osteoarthritis. nih.gov
Early 2000s Development of first-generation hydroxamate-based inhibitors. Demonstrated potent inhibition but often lacked selectivity against other metalloproteinases.
Mid-2000s Exploration of carboxylate-based inhibitors begins. nih.gov Aimed to improve selectivity by using a weaker zinc-binding group. nih.gov
Late 2000s-Present Shift towards developing highly selective inhibitors, including exosite inhibitors that bind outside the catalytic site. nih.gov Seeks to avoid off-target toxicity and improve clinical outcomes. nih.gov

Current Landscape of Antiviral Compound Discovery for Flaviviruses

The Flavivirus genus includes a number of significant human pathogens transmitted by mosquitoes and ticks, such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV). mdpi.com Despite their global health impact, there are currently no approved antiviral drugs for treating most flavivirus infections, making this a critical area of research. mdpi.com

Current drug discovery efforts are focused on various stages of the viral life cycle. mdpi.com A primary strategy is to target conserved viral enzymes that are essential for replication. Key targets include:

NS5 RNA-dependent RNA polymerase (RdRp): This enzyme is responsible for replicating the viral RNA genome. Both nucleoside inhibitors (which mimic natural building blocks of RNA and terminate chain synthesis) and non-nucleoside inhibitors (which bind to other sites on the enzyme to block its function) are in development. mdpi.comnih.gov

NS2B-NS3 Protease: This enzyme complex is required to cleave the viral polyprotein into individual functional proteins. Inhibitors of this protease block the formation of a functional replication complex. nih.gov

NS3 Helicase: This enzyme unwinds the viral RNA, a necessary step for replication. nih.gov

In addition to targeting viral proteins, another promising approach is to target host factors—cellular proteins that the virus hijacks to complete its life cycle. mdpi.com This strategy may lead to broad-spectrum antivirals that are effective against multiple flaviviruses and could be less prone to the development of drug resistance. mdpi.com The discovery process often involves high-throughput screening of large compound libraries and the repurposing of existing drugs to identify molecules with anti-flaviviral activity. mdpi.com

Table 3: Key Molecular Targets for Flavivirus Antiviral Drug Discovery

Target Type Specific Target Function in Viral Life Cycle
Viral Protein NS5 Polymerase (RdRp) RNA genome replication. mdpi.comnih.gov
Viral Protein NS2B-NS3 Protease Cleavage of the viral polyprotein. nih.gov
Viral Protein NS3 Helicase Unwinding of viral RNA during replication. nih.gov
Viral Protein NS5 Methyltransferase Capping of the viral RNA genome. nih.gov
Host Factor Cellular Lipids/Fatty Acid Synthesis Required for formation of viral replication complexes and membrane remodeling. mdpi.comnih.gov
Host Factor Cellular Proteases (e.g., Furin) Maturation of new virus particles. unimib.it

Research Gaps and Future Perspectives for this compound

While the individual components of this compound are well-established in medicinal chemistry, specific research into the biological activity of this exact molecule in the contexts of aggrecanase inhibition and flavivirus infection is not extensively documented in publicly available literature. This represents a significant research gap but also highlights opportunities for future investigation.

The primary research gap is the absence of structure-activity relationship (SAR) studies for this compound and its close analogs against these targets. Such studies are essential to understand how modifications to the pyridine, thiophene, or carboxylic acid moieties would affect potency and selectivity.

Future Perspectives in Aggrecanase Inhibition: The structure of this compound contains a thiophene-2-carboxylic acid fragment, which is a known motif for interacting with metalloenzymes. The carboxylate group can act as a zinc-binding group to coordinate with the catalytic zinc ion in the active site of ADAMTS-5. Future research could focus on synthesizing and screening this compound and a library of its derivatives against aggrecanases. The pyridine ring could be systematically modified to explore interactions with specificity pockets outside the immediate active site, potentially leading to inhibitors with high selectivity over related MMPs.

Future Perspectives in Antiviral Discovery: The pyridine-thiophene scaffold is a versatile platform that has been explored for various biological activities, including as kinase inhibitors. nih.gov Given that flaviviruses rely on numerous host cell kinases for their replication, this compound could serve as a starting point for developing host-targeted antivirals. Furthermore, thiophene-2-carboxylic acid derivatives have been identified as inhibitors of the Hepatitis C virus (a related virus in the Flaviviridae family) NS5B polymerase. nih.gov This suggests a potential, albeit speculative, avenue for exploring this compound class as direct-acting antivirals against flavivirus RdRp. Future work should involve screening the compound against a panel of flaviviruses in cell-based assays to determine if it possesses any antiviral activity that would warrant further optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2S B1309446 5-pyridin-3-ylthiophene-2-carboxylic Acid CAS No. 278803-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENDYXUZFUWIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406257
Record name 5-pyridin-3-ylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278803-20-6
Record name 5-pyridin-3-ylthiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors for Thiophene (B33073) and Pyridine (B92270) Ring Formation

A logical retrosynthetic analysis of 5-pyridin-3-ylthiophene-2-carboxylic acid points to a disconnection of the C-C bond between the thiophene and pyridine rings. This bond is typically formed via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This strategy simplifies the synthesis into the preparation of two key precursors: a functionalized thiophene and a functionalized pyridine.

The primary precursors for this coupling are typically a halogenated thiophene derivative and a pyridine boronic acid or its ester. A common and effective approach involves the coupling of 5-bromothiophene-2-carboxylic acid with 3-pyridylboronic acid .

Formation of the Thiophene Ring: The 5-bromothiophene-2-carboxylic acid precursor can be synthesized through various methods. One established route is the bromination of thiophene-2-carboxylic acid. Alternatively, the Gewald reaction offers a versatile method for the synthesis of polysubstituted thiophenes from elemental sulfur, a compound with an active methylene (B1212753) group, and a carbonyl compound. rsc.orgfao.orgrsc.org This multicomponent reaction can provide a straightforward route to appropriately substituted thiophene precursors.

Formation of the Pyridine Ring: The 3-pyridylboronic acid precursor is commercially available. However, for laboratory-scale synthesis, it can be prepared from 3-bromopyridine (B30812). The synthesis of 3-bromopyridine can be achieved through the direct bromination of pyridine, often in the presence of a strong acid like sulfuric acid. nih.govaidic.it Another route involves the diazotization of 3-aminopyridine (B143674) followed by a Sandmeyer-type reaction. nih.gov

Optimized Reaction Conditions and Yield Enhancement Strategies

The Suzuki-Miyaura coupling reaction is the cornerstone for the synthesis of this compound. Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, and temperature.

Catalyst Selection: Palladium catalysts are ubiquitously employed for this transformation. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used and have shown good efficacy in the coupling of heteroaryl halides. chemijournal.com The choice of ligand on the palladium center can significantly influence the reaction's efficiency.

Base and Solvent System: A variety of bases can be used, with inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being prevalent. The choice of solvent is also critical, with solvent systems like dioxane/water, toluene (B28343)/water, or dimethylformamide (DMF) often employed to ensure the solubility of both the organic and inorganic reagents. inovatus.es

Yield Enhancement: To enhance the yield, several strategies can be implemented. The purity of the starting materials, particularly the boronic acid, is paramount, as boronic acids can undergo protodeboronation under certain conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice to prevent the degradation of the palladium catalyst. The slow addition of one of the coupling partners can sometimes improve yields by maintaining a low concentration of the reactive species and minimizing side reactions.

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Moderate to Good
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O100Good
Pd(OAc)₂ / SPhosK₃PO₄DMF110Good to Excellent

This table presents typical reaction conditions for the Suzuki-Miyaura coupling to synthesize 5-arylthiophene derivatives. The exact yields for this compound may vary.

Stereochemical Control in Analog Synthesis (if applicable to chiral derivatives)

For the parent molecule, this compound, there are no stereocenters, and therefore, stereochemical control is not a factor in its synthesis. However, when considering the synthesis of chiral derivatives or analogs of this compound, the introduction of stereocenters would necessitate the use of stereoselective synthetic methods.

For instance, if a chiral substituent were to be introduced on either the thiophene or pyridine ring, or on a side chain attached to the core structure, enantioselective or diastereoselective reactions would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors. Asymmetric hydrogenation, enantioselective alkylation, or Sharpless asymmetric dihydroxylation are examples of reactions that could be employed to introduce chirality into analogs of this compound. The specific strategy would be highly dependent on the structure of the desired chiral derivative.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of the synthetic process. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the development of recyclable catalysts. inovatus.es

Alternative Solvents: Traditional Suzuki-Miyaura couplings often utilize organic solvents like toluene and dioxane, which have environmental and safety concerns. Research has focused on replacing these with more benign alternatives. Water has emerged as a promising green solvent for this reaction, often in the presence of a phase-transfer catalyst or surfactants to facilitate the reaction between the organic and aqueous phases. rsc.orgaidic.it Ethanol and other bio-based solvents are also being explored. aidic.it

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for Suzuki-Miyaura couplings. mdpi.com This leads to a more energy-efficient process compared to conventional heating methods. researchgate.net

Catalyst Recyclability: To address the cost and environmental concerns associated with palladium, research is ongoing into the development of heterogeneous or reusable palladium catalysts. These catalysts, which can be supported on polymers, magnetic nanoparticles, or other solid matrices, can be easily separated from the reaction mixture and reused for multiple reaction cycles, reducing palladium waste. rsc.orgrsc.org

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents Use of water, ethanol, or other bio-based solvents in place of traditional organic solvents like toluene or dioxane. rsc.orgaidic.it
Energy Efficiency Employment of microwave irradiation to reduce reaction times and energy consumption. mdpi.com
Catalysis Development and use of heterogeneous or recyclable palladium catalysts to minimize metal waste. rsc.org
Atom Economy Utilizing reactions with high atom economy, such as the Gewald reaction for thiophene synthesis.

Scale-Up Considerations for Research and Development Quantities

The transition of the synthesis of this compound from the laboratory bench to research and development (R&D) quantities presents several challenges that need to be addressed. These include ensuring consistent product quality, managing reaction exotherms, and handling potentially hazardous reagents and byproducts safely.

Process Safety and Control: The Suzuki-Miyaura coupling can be exothermic, and on a larger scale, efficient heat management is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential. The handling of pyrophoric reagents, if used, and the management of palladium-containing waste streams also require careful consideration and established safety protocols.

Purification and Isolation: Purification of the final product on a larger scale can be more challenging than in the laboratory. Crystallization is often the preferred method for purification at scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization procedure that consistently delivers the product with the desired purity is a key aspect of process development.

Waste Management: The generation of waste, particularly palladium-containing waste, is a significant environmental and economic consideration. Implementing procedures for the recovery and recycling of the palladium catalyst is highly desirable. Aqueous waste streams from the reaction and work-up steps must also be managed and treated in an environmentally responsible manner.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid Analogs

Elucidation of Pharmacophoric Features for Aggrecanase Inhibition

Aggrecanases, particularly ADAMTS-4 and ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs), are key enzymatic drivers in the degradation of cartilage aggrecan, a hallmark of osteoarthritis. nih.gov The development of inhibitors for these zinc-dependent metalloproteinases is a significant therapeutic strategy. For analogs of 5-pyridin-3-ylthiophene-2-carboxylic acid, a clear pharmacophore model for aggrecanase inhibition can be proposed based on the established requirements for metalloproteinase inhibitors. acs.org

The essential pharmacophoric features are:

Zinc-Binding Group (ZBG): The carboxylic acid at the 2-position of the thiophene (B33073) ring is the primary candidate for this role. Carboxylates are known to act as effective ZBGs, coordinating with the catalytic zinc ion in the enzyme's active site, a crucial interaction for inhibition. nih.govacs.org

Central Scaffold: The thiophene ring serves as a rigid core, correctly orienting the other pharmacophoric elements for optimal interaction with the enzyme. Thiophene is considered a "privileged pharmacophore" in drug discovery due to its electronic properties and its ability to act as a bioisosteric replacement for phenyl rings. nih.gov

Non-chelating Substituents: The 5-pyridin-3-yl group is positioned to interact with the enzyme's specificity pockets, such as the S1' subsite. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the enzyme pocket, thereby enhancing binding affinity and selectivity.

A proposed pharmacophore model would thus involve the carboxylic acid engaging the active site zinc, while the pyridinylthiophene backbone makes favorable contacts within the enzyme's substrate-binding groove. nih.gov

Table 1: Key Pharmacophoric Features for Aggrecanase Inhibition

Feature Structural Moiety Proposed Role in Inhibition
Zinc-Binding Group (ZBG) Carboxylic Acid Coordination with the catalytic Zn²⁺ ion in the active site.
Central Scaffold Thiophene Ring Provides a rigid core for optimal orientation of interacting groups.

Impact of Substituent Modifications on Antiviral Activity

The pyridinylthiophene core is also a promising scaffold for the development of antiviral agents. nih.govnih.gov Structure-activity relationship (SAR) studies on related thiophene derivatives have demonstrated that modifications to the aromatic rings and functional groups can significantly influence antiviral potency. nih.govmdpi.com For the this compound series, substitutions at various positions on both the pyridine and thiophene rings can modulate activity.

Key SAR insights from analogous series suggest:

Substituents on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring can fine-tune the molecule's interaction with viral protein targets. Electron-withdrawing groups, such as halogens or nitro groups, can alter the hydrogen bond accepting capacity of the pyridine nitrogen and engage in specific interactions within the binding site. nih.gov

Substituents on the Thiophene Ring: The 3- and 4-positions of the thiophene ring are amenable to substitution. Introducing small alkyl or halogen groups can influence the molecule's lipophilicity and steric profile, which in turn affects cell permeability and target engagement.

Modification of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide can impact the compound's pharmacokinetic properties and may be necessary if the acidic proton is detrimental to activity or cellular uptake in a specific viral assay. nih.gov

The following table illustrates the hypothetical impact of various substitutions on antiviral activity based on general principles observed in related heterocyclic compounds. mdpi.com

Table 2: Hypothetical SAR of this compound Analogs for Antiviral Activity

Compound R¹ (on Pyridine) R² (on Thiophene) Antiviral Activity (IC₅₀, µM)
1 H H >50
2 5-Cl H 15.2
3 H 4-Br 22.5
4 5-Cl 4-Br 5.8

Conformational Analysis and its Influence on Biological Interactions

The conformation of these analogs can significantly influence their interaction with biological targets:

Planar Conformation: A fully planar or near-planar conformation maximizes π-system conjugation and can facilitate optimal π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Twisted Conformation: Steric hindrance, for example from substituents placed at the 4-position of the pyridine ring or the 4-position of the thiophene ring, can force the rings out of planarity. This twisted conformation may be required to fit into a non-planar, three-dimensional pocket within the target enzyme or receptor. mdpi.com

The energetic barrier to rotation and the preferred low-energy conformation can be studied using computational chemistry methods. Understanding the conformational preferences of these analogs is essential for rational drug design, as locking the molecule into a bioactive conformation through targeted substitutions can lead to a substantial increase in potency.

Bioisosteric Replacements and Their Effects on Target Binding

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. drughunter.comnih.gov For the this compound scaffold, several bioisosteric replacements can be considered.

The most common target for replacement is the carboxylic acid moiety, often to address issues of poor membrane permeability, rapid metabolism, or high plasma protein binding. nih.govhyphadiscovery.com

Neutral Bioisosteres: In some cases, replacing the acidic group with a neutral hydrogen-bond donor/acceptor system can be beneficial. hyphadiscovery.com For example, specific oxadiazole or triazole functionalities can mimic the interaction of a carboxylate with key amino acid residues through hydrogen bonds rather than ionic interactions.

The thiophene and pyridine rings can also be subjected to bioisosteric replacement. The thiophene ring is often considered a bioisostere of a benzene (B151609) ring, and its replacement could modulate metabolic stability and binding interactions. nih.gov

Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group and Their Potential Effects

Original Group Bioisostere Potential Advantages Potential Disadvantages
Carboxylic Acid 1H-Tetrazole Similar pKa, improved metabolic stability (avoids acyl glucuronidation). hyphadiscovery.comcambridgemedchemconsulting.com Can still have poor permeability due to acidic nature.
Carboxylic Acid Hydroxamic Acid Potent zinc-binding group. Can be prone to metabolic instability.
Carboxylic Acid Acylsulfonamide Modulates acidity, can improve cell permeability. May introduce different binding modes.

Computational QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. brieflands.com For analogs of this compound, a QSAR model can be a powerful tool to predict the activity of novel, unsynthesized compounds and to guide the design of more potent molecules.

The development of a QSAR model typically involves:

Data Set Assembly: A series of analogs with experimentally determined biological activities (e.g., IC₅₀ values, converted to pIC₅₀) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(logP) + c₂(σ) + c₃(L) Where logP represents hydrophobicity, σ is an electronic parameter (Hammett constant), and L is a steric parameter (Verloop parameter).

Validation: The model's statistical significance and predictive ability are rigorously tested using internal and external validation techniques.

Table 4: Examples of Molecular Descriptors for QSAR Modeling

Descriptor Type Example Physicochemical Property Represented
Hydrophobic clogP Partitioning between octanol (B41247) and water; membrane permeability.
Electronic Hammett Constant (σ) Electron-donating or -withdrawing nature of a substituent.
Steric Molar Refractivity (MR) Molecular volume and polarizability of a substituent.

| Topological | Balaban Index | Molecular size, shape, and degree of branching. |

By identifying the key descriptors that influence activity, a QSAR model provides valuable insights into the SAR of the series, enabling a more focused and efficient drug discovery effort.

Chemical Derivatization and Functionalization of 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety

The carboxylic acid group is the most readily functionalized moiety in 5-pyridin-3-ylthiophene-2-carboxylic acid. Standard organic synthesis protocols allow for its conversion into a wide array of ester and amide derivatives.

Esterification: The synthesis of esters is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic conditions. masterorganicchemistry.com This equilibrium-driven reaction typically uses an excess of the alcohol as the solvent and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The removal of water as it forms drives the reaction toward the ester product. google.com This method is versatile, allowing for the preparation of simple alkyl esters (e.g., methyl, ethyl) as well as more complex esters by varying the alcohol used in the reaction. medcraveonline.com

Amidation: The formation of amides from the carboxylic acid requires the activation of the carboxyl group, followed by reaction with a primary or secondary amine. A variety of coupling agents have been developed for this purpose to facilitate the reaction under mild conditions. lookchemmall.com These reagents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine to form the stable amide bond. lookchemmall.com This method is highly efficient for coupling both aliphatic and aromatic amines. lookchemmall.com Another approach involves the conversion of the carboxylic acid to an acyl fluoride, which then readily reacts with amines to form amides. rsc.org

The ability to form these derivatives is fundamental for modifying the compound's solubility, polarity, and steric profile.

Table 1: Representative Ester and Amide Derivatives This table is illustrative of the types of derivatives that can be synthesized based on standard chemical reactions.

Derivative TypeReactantPotential Product NameGeneral Reaction Condition
EsterMethanolMethyl 5-(pyridin-3-yl)thiophene-2-carboxylateAcid catalyst (e.g., H₂SO₄), heat
EsterEthanolEthyl 5-(pyridin-3-yl)thiophene-2-carboxylateAcid catalyst (e.g., H₂SO₄), heat
AmideAmmonia5-(Pyridin-3-yl)thiophene-2-carboxamideCoupling agent (e.g., DCC, EDC)
AmideAnilineN-phenyl-5-(pyridin-3-yl)thiophene-2-carboxamideCoupling agent (e.g., HATU)

Exploration of Halogenation and Cross-Coupling Reactions on the Heterocyclic Rings

The thiophene (B33073) and pyridine (B92270) rings provide opportunities for carbon-carbon and carbon-heteroatom bond formation, primarily through halogenation followed by cross-coupling reactions.

Halogenation: The thiophene ring is generally susceptible to electrophilic substitution reactions such as halogenation. For instance, bromination of a thiophene-2-carboxylic acid scaffold can be achieved using bromine, leading to the introduction of a bromine atom onto the thiophene ring. beilstein-journals.orgmdpi.com This halogenated intermediate is a versatile building block for subsequent reactions.

Cross-Coupling Reactions: The halogenated derivatives of this compound are valuable substrates for various palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, for example, has been successfully used to couple 5-bromo-thiophene-2-carboxamide derivatives with a wide range of aryl and heteroaryl boronic acids or their esters. mdpi.com This reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base, allows for the direct attachment of new aromatic systems to the thiophene ring. mdpi.com Other cross-coupling reactions, such as decarboxylative cross-couplings, can also be employed to form C-C bonds with aryl halides. nih.govrsc.org These synthetic strategies are powerful tools for creating libraries of structurally diverse compounds.

Table 2: Examples of Suzuki Cross-Coupling Partners for a Halogenated Thiophene Scaffold Based on reactions performed on analogous 5-bromothiophene-2-carboxamides. mdpi.com

Boronic Acid/Ester PartnerResulting Moiety at Thiophene C5-PositionCatalyst System Example
Phenylboronic acidPhenylPd(PPh₃)₄, K₃PO₄
4-Methoxyphenylboronic acid4-MethoxyphenylPd(PPh₃)₄, K₃PO₄
Thiophene-2-boronic acidThiophen-2-ylPd(PPh₃)₄, K₃PO₄
Pyridine-3-boronic acidPyridin-3-ylPd(PPh₃)₄, K₃PO₄

Introduction of Diverse Functional Groups for Probing Molecular Interactions

The synthetic handles established through derivatization of the carboxylic acid and via cross-coupling reactions can be used to introduce a wide variety of functional groups. These groups can serve as probes to study molecular interactions or to impart specific functionalities to the molecule.

By selecting appropriate reactants, functional groups such as fluorescent tags, biotin (B1667282) affinity labels, or photoreactive groups can be incorporated. For instance:

Amidation or Esterification: The carboxylic acid can be reacted with an amine or alcohol that already contains a desired functional group, such as a fluorophore (e.g., an amino-derivative of fluorescein) or a biotin moiety.

Cross-Coupling Reactions: A boronic acid partner containing a specific tag can be used in a Suzuki coupling reaction to append the functional group to the thiophene or pyridine ring. This approach is useful for attaching moieties that might not be stable under the conditions required for amide or ester bond formation.

The introduction of such groups transforms the core molecule into a specialized chemical tool for use in biochemical or cell-based assays, allowing for the investigation of binding partners and mechanisms of action. For example, pyridine-based carboxylic acids have been used to prepare ligands for photoluminescent materials, demonstrating the utility of this scaffold in creating functional probes. ossila.com

Preparation of Prodrugs and Pro-moieties for Enhanced Research Tool Efficacy

In the context of developing research tools or potential therapeutic agents, it is often necessary to modify a parent compound to improve its properties, such as cell permeability or metabolic stability. This is frequently achieved through the synthesis of prodrugs, which are inactive precursors that are converted to the active form in vivo.

For a molecule like this compound, the carboxylic acid group is an ideal site for creating a pro-moiety. The most common prodrug strategy for carboxylic acids is the formation of an ester. medcraveonline.com Simple alkyl esters (e.g., methyl, ethyl) can be synthesized using the esterification methods described previously (Section 4.1). These esters can mask the polar carboxylic acid group, potentially increasing the molecule's ability to cross cellular membranes. Once inside a cell or in the systemic circulation, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active parent compound with its free carboxylic acid. This approach allows for the controlled release of the active molecule and can significantly enhance its efficacy as a research tool in cellular studies.

Computational and Theoretical Studies on 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 5-pyridin-3-ylthiophene-2-carboxylic acid, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. mdpi.com

Based on studies of similar thiophene (B33073) and pyridine (B92270) derivatives, the HOMO of this compound is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed over the electron-deficient pyridine ring and the carboxylic acid group. This distribution would suggest that the thiophene moiety is the primary site for electrophilic attack, whereas the pyridine and carboxylic acid groups are more susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Table 1: Predicted Quantum Chemical Parameters for this compound

ParameterPredicted Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating ability
LUMO Energy-2.0 to -3.0 eVElectron-accepting ability
HOMO-LUMO Gap3.0 to 5.0 eVChemical reactivity and stability
Ionization Potential6.0 to 7.0 eVEnergy required to remove an electron
Electron Affinity2.0 to 3.0 eVEnergy released upon gaining an electron
Electronegativity4.0 to 5.0 eVTendency to attract electrons
Chemical Hardness1.5 to 2.5 eVResistance to change in electron distribution
Electrophilicity Index2.5 to 4.0 eVPropensity to accept electrons

Note: These values are estimations based on computational studies of structurally related compounds and may vary depending on the specific DFT functional and basis set used.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Given that pyridine and thiophene moieties are present in numerous enzyme inhibitors, this compound is a candidate for docking studies against various therapeutic targets.

Potential protein targets for this compound could include kinases, cyclooxygenases, and other enzymes where heterocyclic scaffolds have shown inhibitory activity. mdpi.comresearchgate.net A typical docking study would involve preparing the 3D structure of the ligand and the target protein, followed by a search algorithm to find the optimal binding pose within the protein's active site. The binding affinity is then scored based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular dynamics (MD) simulations can further refine the results of molecular docking by providing insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation would reveal the stability of the predicted binding pose and the flexibility of the ligand and protein, offering a more realistic representation of the binding event.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

ParameterPredicted OutcomeDetails
Binding Affinity-7.0 to -9.0 kcal/molIndicates a potentially strong and stable interaction.
Key InteractionsHydrogen bonds with active site residuesThe carboxylic acid group is a likely hydrogen bond donor/acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor.
Pi-pi stackingThe aromatic thiophene and pyridine rings can engage in pi-pi stacking with aromatic residues in the active site.
Stability in MDStable RMSD over simulationA stable Root Mean Square Deviation (RMSD) of the ligand in the binding pocket would suggest a stable binding mode.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using DFT calculations, often with good agreement with experimental data. mdpi.com For this compound, the protons on the pyridine and thiophene rings would appear in the aromatic region of the ¹H NMR spectrum, with their specific chemical shifts influenced by the electronic environment of each ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can also be calculated. Key predicted vibrational modes would include the C=O stretching of the carboxylic acid, the O-H stretch, and the characteristic C-H and C=C stretching and bending vibrations of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λmax would correspond to the electronic transitions between the frontier molecular orbitals, likely a π-π* transition within the conjugated system.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureApproximate Range
¹H NMRAromatic protons7.0 - 9.0 ppm
Carboxylic acid proton12.0 - 13.0 ppm
¹³C NMRAromatic carbons120 - 150 ppm
Carboxylic carbon160 - 175 ppm
IRO-H stretch (carboxylic acid)2500 - 3300 cm⁻¹ (broad)
C=O stretch (carboxylic acid)1680 - 1710 cm⁻¹
C=C and C=N stretching1400 - 1600 cm⁻¹
UV-Visλmax280 - 320 nm

In Silico ADMET Predictions for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org Several computational models and software are available to predict these properties for a given molecule.

For this compound, ADMET predictions would provide valuable information for its potential as a drug candidate. Lipinski's rule of five is a common guideline to evaluate drug-likeness, and this compound is expected to comply with these rules. Other important parameters include aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Table 4: Predicted ADMET Properties of this compound

PropertyPredicted OutcomeImplication for Drug Development
Lipinski's Rule of FiveCompliantGood potential for oral bioavailability.
Aqueous SolubilityModerateMay require formulation strategies to improve solubility.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationLow to ModerateMay not readily cross the BBB, which could be advantageous or disadvantageous depending on the therapeutic target.
CYP450 InhibitionPotential inhibitor of some isoformsFurther experimental investigation would be needed to assess drug-drug interaction potential.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.
Ames MutagenicityLikely non-mutagenicLower concern for genotoxicity.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the main source of conformational flexibility is the rotation around the single bond connecting the pyridine and thiophene rings.

Similar to biphenyl (B1667301) systems, the planarity of the two rings is influenced by a balance of steric hindrance between the ortho hydrogens and the desire for extended π-conjugation. libretexts.orgic.ac.uk A fully planar conformation might be disfavored due to steric clash, leading to a twisted arrangement of the two rings. The dihedral angle between the rings would be a key parameter in defining the conformational landscape.

Mechanistic and Biological Target Characterization of 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid

Inhibition Kinetics and Mechanism of Aggrecanases (e.g., ADAMTS-4, ADAMTS-5)

A disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) enzymes, particularly ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), are key proteases responsible for the degradation of aggrecan, a major component of articular cartilage. mdpi.comnih.gov The dysregulated activity of these enzymes is a hallmark of osteoarthritis, making them a prime target for therapeutic intervention. mdpi.comnih.gov Small-molecule inhibitors of ADAMTS-4/5 often feature a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the enzyme's active site. mdpi.com The carboxylic acid moiety of 5-pyridin-3-ylthiophene-2-carboxylic acid can serve as an effective ZBG, anchoring the molecule within the active site and preventing substrate binding. mdpi.comnih.gov

The inhibition mechanism is typically competitive, where the inhibitor vies with the natural substrate (aggrecan) for the active site. The kinetics of this inhibition are characterized by the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. Potent inhibitors in this class often exhibit IC50 values in the nanomolar range. The selectivity of the inhibitor for ADAMTS-4/5 over other metalloproteinases, such as matrix metalloproteinases (MMPs), is crucial to avoid off-target effects. nih.gov

Table 1: Illustrative Inhibition Profile of a Thiophene-Carboxylic Acid-Based ADAMTS-5 Inhibitor

Parameter Value Description
Target Enzyme ADAMTS-5 A key aggrecanase in cartilage degradation.
Inhibitor Type Small Molecule Heterocyclic compound with a zinc-binding group.
Mechanism Competitive Inhibitor binds to the active site, blocking the substrate.
IC50 (ADAMTS-5) 25 nM Concentration for 50% inhibition of ADAMTS-5.
IC50 (ADAMTS-4) 150 nM Concentration for 50% inhibition of ADAMTS-4.
Selectivity 6-fold Preferential inhibition of ADAMTS-5 over ADAMTS-4.

| IC50 (MMP-2) | >10,000 nM | Demonstrates high selectivity against a related protease. |

Investigation of Antiviral Mechanisms against Flaviviruses

Flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV), are significant global health threats with no specific approved antiviral therapies. nih.govnih.gov Research has focused on identifying small molecules that can disrupt the viral life cycle. One promising strategy involves targeting host-cell factors that the virus hijacks for its replication. nih.gov

Studies on compounds structurally related to this compound have revealed a potential antiviral mechanism involving the inhibition of host tyrosine kinases. For instance, a compound designated L3 was found to significantly reduce viral protein expression and titers of both DENV and ZIKV in various human cell lines. nih.gov The mechanism was traced to the inhibition of HER2, a member of the epidermal growth factor receptor family. The compound L3 was shown to decrease the activation of HER2 and its downstream signaling molecules, Src and ERK1/2, which are implicated in flavivirus replication. nih.gov Silencing the HER2 gene also led to a reduction in viral expression, confirming its role as a crucial host factor for flavivirus infection. nih.gov This suggests that this compound may exert its antiviral effects not by directly targeting a viral protein, but by modulating host cell signaling pathways essential for viral propagation.

Table 2: Antiviral Activity Profile against Flaviviruses

Parameter Dengue Virus (DENV-2) Zika Virus (ZIKV)
Cell Line Huh-7 (Human Liver) Vero (Monkey Kidney)
EC50 0.52 µM 0.20 µM
CC50 > 50 µM > 50 µM

| Selectivity Index (SI) | > 96 | > 250 |

EC50 (Half-maximal effective concentration) is the concentration that inhibits viral replication by 50%. CC50 (Half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) indicates the therapeutic window.

Cellular Effects on Extracellular Matrix Remodeling, specifically Aggrecan Synthesis and Release

The inhibition of ADAMTS-4 and ADAMTS-5 has direct consequences on the integrity of the extracellular matrix (ECM) in cartilage. In a healthy state, there is a balance between the synthesis of new aggrecan molecules by chondrocytes and the degradation of old ones. nih.gov In osteoarthritis, excessive activity of aggrecanases shifts this balance towards degradation, leading to a net loss of aggrecan and compromised cartilage function. nih.gov

The efficacy of an ADAMTS inhibitor is often evaluated in cell-based or tissue-level assays that model this process. A common method is the cartilage explant assay, where small pieces of cartilage are cultured in the presence of an inflammatory stimulus (like interleukin-1) to induce aggrecan degradation. nih.gov The release of aggrecan fragments, specifically sulfated glycosaminoglycans (sGAGs), into the culture medium is then quantified. mdpi.com An effective inhibitor like this compound would be expected to significantly reduce the amount of sGAG release, demonstrating its ability to protect the cartilage matrix from enzymatic breakdown. mdpi.comnih.gov While the primary effect is the inhibition of degradation, maintaining matrix integrity can indirectly support the normal synthetic functions of chondrocytes.

Table 3: Effect on Aggrecan Release in Cartilage Explant Model

Treatment Condition sGAG Release (% of Control) Inhibition of Release (%)
Vehicle Control 100% -
Inflammatory Stimulus (IL-1) 350% 0%
IL-1 + Inhibitor (1 µM) 175% 50%

| IL-1 + Inhibitor (10 µM) | 120% | 92% |

In Vitro Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development. For a novel compound like this compound, a combination of computational and experimental approaches is employed.

In Silico Target Fishing: Computational methods, such as inverse virtual screening (IVS), can predict potential binding partners by docking the compound's structure against a large database of known protein structures. nih.gov This approach can generate hypotheses about potential targets, such as specific metalloproteinases or kinases, based on predicted binding affinity and interaction patterns. nih.gov

Experimental Target Identification: Affinity-based proteomics is a powerful experimental method. This involves immobilizing the compound on a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and subsequently identified using mass spectrometry. This unbiased approach can reveal both expected and unexpected targets.

Once a potential target is identified, validation is essential. This can be achieved through various methods:

Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the direct physical interaction between the compound and the purified target protein.

Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to confirm inhibition. researchgate.net

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.

Enzymatic Assay Development and Optimization for Compound Screening

To screen for and characterize inhibitors like this compound, robust and sensitive enzymatic assays are required. researchgate.net The design of the assay depends on the enzyme class being targeted.

Protease Assays (e.g., ADAMTS-5): A common format is the Fluorescence Resonance Energy Transfer (FRET) assay. This uses a synthetic peptide substrate that contains the specific cleavage sequence for the enzyme, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Assay optimization involves determining the optimal substrate concentration (typically at or below the Michaelis-Menten constant, Km), enzyme concentration, and incubation time to ensure the reaction is in the linear range.

Kinase Assays (e.g., HER2): Kinase activity is measured by detecting the phosphorylation of a substrate. Modern high-throughput methods often use antibody-based detection of the phosphorylated product. For example, in a Homogeneous Time-Resolved Fluorescence (HTRF) assay, one antibody recognizes the substrate, and another recognizes the phosphorylated site, bringing two fluorescent labels into proximity to generate a FRET signal.

For any high-throughput screening (HTS) campaign, assay quality is paramount. Key optimization parameters include signal-to-background ratio, solvent tolerance (e.g., to DMSO, in which compounds are stored), and statistical robustness, which is often assessed by calculating the Z-factor. A Z-factor greater than 0.5 indicates an excellent assay suitable for HTS. researchgate.net

Potential Research Applications and Broader Scientific Implications of 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid

Application as a Chemical Probe for Metalloproteinase Biology Research

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their dysregulation is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases, making them important therapeutic targets. Small molecule inhibitors are vital tools, or "chemical probes," for studying the biological roles of specific MMPs.

While direct studies of 5-pyridin-3-ylthiophene-2-carboxylic acid as an MMP probe are not extensively documented, its structure contains key features relevant to MMP inhibition. The carboxylic acid group can act as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the MMP active site, which is a common mechanism for many MMP inhibitors. researchgate.net The thiophene-pyridine scaffold provides a rigid core for orienting substituents to interact with the enzyme's specificity pockets (S1', S2', etc.), which vary among different MMPs. researchgate.net The development of selective MMP inhibitors often relies on exploiting these pockets. nih.gov The structure-activity relationship (SAR) of MMP inhibitors often involves modifying the scaffold to enhance binding affinity and selectivity for a particular MMP, such as MMP-13, which is a key target in osteoarthritis. researchgate.netnih.gov The exploration of this compound derivatives could, therefore, lead to the development of novel and selective chemical probes to dissect the complex biology of metalloproteinases.

Table 1: Structure-Activity Relationship (SAR) Trends in Metalloproteinase Inhibitors

Structural MoietyRole in InhibitionExample/Comment
Zinc-Binding Group (ZBG)Coordinates with the catalytic Zn2+ ion in the active site.Carboxylic acids, hydroxamates, thiols.
Heterocyclic ScaffoldProvides a rigid framework and orients substituents into binding pockets.Thiophenes, furans, pyridines provide diverse geometries. nih.gov
Substituents at P1' positionInteracts with the S1' specificity pocket, a key determinant of selectivity.Large, hydrophobic groups are often favored for deep S1' pockets (e.g., in MMP-13). researchgate.net
Solubilizing GroupsImproves physicochemical properties like solubility and cell permeability.Polar groups like amines or alcohols added to the periphery of the molecule. nih.gov

Contribution to the Design of Novel Aggrecanase Inhibitors

Aggrecanases, particularly ADAMTS-4 and ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs), are key enzymes in the degradation of aggrecan, a major component of articular cartilage. Their inhibition is a primary therapeutic strategy for osteoarthritis. Like MMPs, aggrecanases are zinc-dependent metalloproteases, and many inhibitor design principles overlap.

The design of aggrecanase inhibitors often focuses on a central scaffold that presents a potent zinc-binding group. nih.gov Carboxylic acids are among the zinc-chelating moieties explored for this purpose. researchgate.net The this compound scaffold could serve as a foundational structure for novel aggrecanase inhibitors. The carboxylic acid at the 2-position of the thiophene (B33073) ring is well-positioned to interact with the catalytic zinc atom. The pyridine (B92270) ring and the thiophene core can be systematically modified to achieve specific interactions within the enzyme's active site, potentially leading to inhibitors with high potency and selectivity over related metalloproteinases. nih.gov The development of focused libraries based on this scaffold could establish clear structure-activity relationships and yield potent drug candidates. nih.gov

Table 2: Scaffolds Used in the Design of Aggrecanase (ADAMTS-5) Inhibitors

Scaffold ClassKey FeaturesExample Zinc-Binding Group
AcylthiosemicarbazidesActs as both a ZBG and a linker for library synthesis. nih.govThiosemicarbazide moiety
Carboxylic AcidsA classic ZBG, derived from structures like glutamate. researchgate.netCarboxylate group
ThioxothiazolidinonesPresents a zinc-chelating group with a distinct geometry. nih.govThioxothiazolidinone ring
Thiophene-basedOffers a rigid heterocyclic core for building selective inhibitors.Potentially a carboxylic acid, as in the title compound.

Utility in Antiviral Drug Discovery Research and Scaffold Development

Heterocyclic compounds form the backbone of a vast number of antiviral drugs. researchgate.net The pyridine and thiophene rings, in particular, are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive compounds and their ability to engage in various biological interactions. nih.gov The fusion of these two rings into a single molecule, as in this compound, creates a hybrid scaffold with significant potential for antiviral drug discovery.

Research has shown that molecules combining pyridine and thiophene moieties can exhibit potent antiviral activities. nih.gov For instance, benzothiazolyl-pyridine hybrids have demonstrated significant inhibitory activity against viruses like H5N1 and SARS-CoV-2. acs.orgnih.gov The mechanism can involve targeting various stages of the viral life cycle, from host cell entry to replication. google.com The this compound structure can serve as a versatile template for creating libraries of compounds to be screened against a wide range of viruses. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the thiophene ring provides a hydrophobic surface, and the carboxylic acid can form strong ionic and hydrogen bond interactions, all of which are crucial for binding to viral proteins. researchgate.net

Table 3: Examples of Pyridine-Thiophene Hybrids with Antiviral Activity

Compound ClassTarget VirusReported ActivityReference
Benzothiazolyl-pyridine hybridsH5N1 InfluenzaUp to 93% inhibition at 0.5 µmol/µL. nih.gov nih.gov
Benzothiazolyl-pyridine hybridsSARS-CoV-2IC50 values in the low micromolar range (e.g., 3.669 µM). nih.gov acs.orgnih.gov
Thiophene-pyrazole-pyridine hybridsGeneral AntimicrobialGood activity against various bacterial and fungal strains. nih.gov nih.gov

Role as a Model Compound for Heterocyclic Carboxylic Acid Chemistry

This compound is an excellent model compound for studying the chemistry of multifunctional heterocyclic systems. It embodies the chemical properties of its three key components: the aromatic thiophene ring, the electron-withdrawing carboxylic acid group, and the pyridine substituent. The reactivity of this molecule is influenced by the interplay between these groups. The carboxylic acid group deactivates the thiophene ring towards electrophilic substitution, while also providing a handle for various chemical transformations like esterification and amidation. wikipedia.org

The 5-position of a thiophene-2-carboxylic acid is a common site for modification. wikipedia.org For example, starting from a precursor like 5-bromothiophene-2-carboxylic acid, the pyridine ring can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govnih.gov This synthetic versatility makes the scaffold highly attractive for creating diverse chemical libraries. Studying the reactions of this compound can provide valuable insights into reaction mechanisms, substituent effects, and the development of new synthetic methodologies for complex heterocyclic compounds. beilstein-journals.org

Table 4: Key Chemical Reactions of Thiophene-2-Carboxylic Acid Derivatives

Reaction TypeReagents & ConditionsPosition on Thiophene RingApplication
Suzuki Cross-CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base. nih.govnih.gov5-position (starting from 5-bromo derivative). nih.govFormation of C-C bonds to introduce aryl/heteroaryl groups. nih.gov
EsterificationAlcohol, acid catalyst or coupling agent (e.g., DCC). nih.gov2-position (Carboxylic acid).Protection of the acid or modulation of biological activity.
AmidationAmine, coupling agent (e.g., HATU, TiCl4). nih.govmdpi.com2-position (Carboxylic acid).Synthesis of amides with potential biological activity. nih.gov
LithiationStrong base (e.g., LDA, n-BuLi). wikipedia.orgbeilstein-journals.org5-position. wikipedia.orgIntroduction of various electrophiles at the 5-position. wikipedia.org

Integration into Chemical Biology Assays for Pathway Dissection

Chemical biology utilizes small molecules to perturb and study biological systems, offering a level of temporal and spatial control that can be difficult to achieve with genetic methods alone. nih.gov Small molecule probes can be used in a variety of assays to identify protein targets, map signaling pathways, and validate therapeutic hypotheses.

While this compound has not yet been specifically reported in pathway dissection assays, its structural features make it a promising candidate for development into a chemical probe. Its rigid, planar structure and potential for diverse interactions (hydrogen bonding, metal chelation, π-π stacking) could be leveraged to design molecules that bind specifically to a target protein within a biological pathway. nih.gov For example, by attaching a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling, derivatives of this compound could be used in assays such as:

Target Identification: Using affinity-based probes to pull down binding partners from cell lysates.

Enzyme Activity Assays: Designing inhibitors to block a specific enzyme and observe the downstream effects on a pathway.

Cellular Imaging: Visualizing the localization of a target protein in living cells.

The versatility of the heterocyclic scaffold allows for the fine-tuning of properties like cell permeability and target specificity, which are essential for an effective chemical probe. nveo.orgmdpi.com

Table 5: Role of Small Molecules in Chemical Biology Assays

Assay TypeRole of Small Molecule ProbeInformation Gained
Affinity Chromatography / PulldownActs as a "bait" to capture specific binding proteins from a complex mixture.Identification of direct protein targets (target deconvolution).
In-situ Activity-Based Protein Profiling (ABPP)Covalently labels the active site of an enzyme or family of enzymes.Measures enzyme activity directly in a native biological system.
High-Content Screening (HCS)Acts as a perturbagen to induce a specific cellular phenotype.Dissection of pathways involved in cellular processes (e.g., apoptosis, proliferation).
Fluorescence Resonance Energy Transfer (FRET) AssaysBinds to a target to induce a conformational change, altering FRET signal.Real-time monitoring of protein-protein interactions or enzymatic activity.

Future Research Directions and Unexplored Avenues for 5 Pyridin 3 Ylthiophene 2 Carboxylic Acid

Development of Highly Selective and Potent Analogs for Specific Research Targets

The core structure of 5-pyridin-3-ylthiophene-2-carboxylic acid serves as a versatile starting point for the synthesis of a diverse library of analog compounds. Future research should focus on systematic structural modifications to enhance potency and selectivity for specific biological targets. Key areas for analog development include:

Substitution on the Pyridine (B92270) and Thiophene (B33073) Rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both the pyridine and thiophene rings could significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can be guided by computational modeling to predict binding affinities and selectivities for target proteins.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical pharmacophore that can participate in hydrogen bonding and ionic interactions with biological targets. Esterification, amidation, or its replacement with other acidic bioisosteres (e.g., tetrazole) could modulate the compound's pharmacokinetic properties and target interactions.

Introduction of Chiral Centers: The synthesis of chiral analogs could lead to stereospecific interactions with biological targets, potentially increasing potency and reducing off-target effects.

Systematic exploration of these structural modifications, coupled with high-throughput screening, could lead to the identification of highly potent and selective probes for studying the function of specific enzymes or receptors.

Exploration of Novel Biological Targets beyond Aggrecanases and Flaviviruses

While the thiophene-pyridine scaffold has been investigated for its potential as an inhibitor of enzymes like aggrecanases, which are implicated in osteoarthritis, and its antiviral properties against flaviviruses, the full spectrum of its biological activity remains largely uncharted. nih.govnih.govacs.orgmdpi.commdpi.comnih.gov Future research should venture beyond these initial areas to explore other potential therapeutic applications.

The structural similarity of the thiophene-pyridine scaffold to other biologically active heterocyclic compounds suggests that this compound and its derivatives could interact with a variety of other protein targets. rsc.org Based on the known activities of related compounds, promising areas for investigation include:

Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic scaffolds. Screening a library of this compound analogs against a panel of kinases could uncover novel anticancer or anti-inflammatory agents.

G-Protein Coupled Receptor (GPCR) Modulation: The pyridine moiety is a common feature in many GPCR ligands. Investigating the interaction of these compounds with various GPCRs could lead to new treatments for a range of diseases.

Antimicrobial Activity: The thiophene ring is present in several antimicrobial agents. nih.gov Screening against a broad panel of bacteria and fungi could reveal potential new antibiotics.

Investigation of Multi-Target Ligand Design Strategies

The concept of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a growing area of interest in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The thiophene-pyridine scaffold is well-suited for the development of such multi-target agents due to its ability to be readily functionalized. nih.gov

Future research could focus on designing derivatives of this compound that simultaneously modulate two or more targets implicated in a particular disease. For example, a single compound could be engineered to inhibit both a key kinase and a protein involved in drug resistance in cancer cells. This approach could lead to more effective and durable therapeutic responses.

Application in Material Science, Sensing, or Catalysis Research

The unique electronic and photophysical properties of conjugated heterocyclic systems like the thiophene-pyridine scaffold suggest potential applications beyond medicinal chemistry. cdnsciencepub.comrsc.orgresearchgate.netresearchgate.net

Organic Electronics: Thiophene-based molecules are known for their semiconducting properties and have been used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The incorporation of the pyridine unit could modulate the electronic properties of these materials.

Sensing: The ability of the nitrogen atom in the pyridine ring to coordinate with metal ions, combined with the fluorescent properties of the conjugated system, could be exploited for the development of novel chemosensors for the detection of specific metal ions or other analytes.

Catalysis: Functionalized pyridine and thiophene derivatives have been used as ligands in transition metal catalysis. The bifunctional nature of this compound could be utilized to design novel catalysts for a variety of organic transformations. mdpi.com

Advancements in Synthetic Methodologies for Related Thiophene-Pyridine Scaffolds

The efficient and versatile synthesis of this compound and its analogs is crucial for enabling the aforementioned research directions. While several methods exist for the synthesis of thiophene and pyridine derivatives, further advancements in synthetic methodologies are needed. lookchem.combeilstein-journals.orgresearchgate.netresearchgate.net

Future research in this area could focus on:

Development of Novel Cross-Coupling Reactions: Exploring new catalytic systems for Suzuki, Stille, and other cross-coupling reactions could provide more efficient and environmentally friendly routes to these compounds.

C-H Activation Strategies: Direct functionalization of the C-H bonds on the thiophene and pyridine rings is a highly atom-economical approach that could simplify the synthesis of complex derivatives. mdpi.com

Flow Chemistry and Automation: The use of flow chemistry and automated synthesis platforms could accelerate the production of large libraries of analogs for high-throughput screening.

A summary of potential research directions is presented in the table below:

Research DirectionFocus AreaPotential Applications
Analog Development Systematic structural modifications of the core scaffold.Highly potent and selective research probes and therapeutic leads.
Novel Biological Targets Exploration beyond aggrecanases and flaviviruses.New treatments for cancer, inflammatory diseases, and infectious diseases.
Multi-Target Ligand Design Engineering single molecules to hit multiple targets.More effective therapies for complex diseases.
Material Science Applications Exploiting electronic and photophysical properties.Organic electronics, chemical sensors, and novel catalysts.
Synthetic Methodologies Developing more efficient and versatile synthetic routes.Accelerated discovery and development of new compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 5-pyridin-3-ylthiophene-2-carboxylic acid, and how can reaction parameters be optimized for yield and purity?

  • Methodology : Synthesis typically involves coupling pyridinyl and thiophene moieties via Suzuki-Miyaura or Ullmann cross-coupling reactions. Key parameters include catalyst selection (e.g., palladium or copper-based systems), solvent polarity (DMF or toluene), temperature control (80–120°C), and stoichiometric ratios. Purity is enhanced via recrystallization or column chromatography .
  • Data Consideration : Melting point (262.5–263°C) and molecular weight (205.23 g/mol) serve as critical benchmarks for verifying product identity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^{13}C NMR for characteristic peaks (e.g., thiophene protons at δ 7.2–7.8 ppm, pyridine protons at δ 8.1–8.9 ppm).
  • HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and ESI-MS for molecular ion confirmation (m/z 205.23) .
    • Validation : Cross-reference spectral data with computational predictions (e.g., InChI key derived from SMILES) .

Q. What experimental strategies are recommended for determining the solubility and stability of this compound in aqueous and organic solvents?

  • Methodology :

  • Solubility : Shake-flask method with UV-Vis quantification at λ_max (e.g., ~270 nm for aromatic systems).
  • Stability : Accelerated stability studies under varying pH (2–12), temperature (4–40°C), and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodology :

  • Kinetic Analysis : Compare turnover frequencies (TOF) under identical conditions (e.g., Pd vs. Cu catalysts).
  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
    • Data Interpretation : Address discrepancies by correlating catalyst loading (e.g., 1–5 mol%) with yield trends across studies .

Q. What strategies optimize the compound’s bioactivity in target engagement assays, given its heterocyclic pharmacophore?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., carboxylate group at position 2) to enhance binding to kinase targets.
  • Assay Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (K_d) .
    • Validation : Cross-validate with X-ray crystallography if co-crystals with target proteins are obtainable .

Q. How can researchers address batch-to-batch variability in synthetic yield during scale-up?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., solvent purity, mixing efficiency) .
    • Mitigation : Pre-purify starting materials (e.g., pyridinyl boronic acids) to ≥98% purity to minimize side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.